molecular formula C15H14BrNO2 B5740006 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide

5-bromo-2-methoxy-N-(3-methylphenyl)benzamide

Cat. No. B5740006
M. Wt: 320.18 g/mol
InChI Key: BNFHUDLXTLRZHV-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(3-methylphenyl)benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamides. This compound is used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of COX-2, which is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, this compound has been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been reported to inhibit the activity of COX-2, which is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth. However, the compound has not been extensively studied in humans, and its safety and efficacy in humans are not known.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, the compound can be synthesized in good yields using a well-established method. However, one of the limitations of using this compound in lab experiments is its limited availability. The compound is not commercially available, and it needs to be synthesized in the lab, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide. One direction is to study the safety and efficacy of the compound in humans. Another direction is to study the potential therapeutic properties of the compound in other diseases, such as arthritis, Alzheimer's disease, and cardiovascular diseases. In addition, future studies could focus on the development of analogs of this compound with improved potency and selectivity. Finally, future studies could investigate the mechanism of action of the compound in more detail to gain a better understanding of its therapeutic properties.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide involves the reaction of 2-bromo-5-nitroanisole with 3-methylbenzoyl chloride in the presence of a base. The resulting product is then reduced using a palladium catalyst to obtain this compound. This synthesis method has been reported in the literature, and the compound can be obtained in good yields.

Scientific Research Applications

5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. The compound has been shown to inhibit the activity of COX-2, a key enzyme involved in the inflammatory response. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

properties

IUPAC Name

5-bromo-2-methoxy-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-4-3-5-12(8-10)17-15(18)13-9-11(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFHUDLXTLRZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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